molecular formula C22H22N2O3 B2371111 benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate CAS No. 1798018-60-6

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate

Cat. No.: B2371111
CAS No.: 1798018-60-6
M. Wt: 362.429
InChI Key: RSUGQTAFNOQEIC-UHFFFAOYSA-N
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Description

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate typically involves the reaction of indole derivatives with piperidine and benzyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halogenated derivatives, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with varying functional groups .

Scientific Research Applications

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents for various diseases.

    Drug Design: The compound’s unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indole derivatives: Compounds with an indole moiety, such as indole-3-acetic acid and indole-3-carbinol.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid.

Uniqueness

Benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate stands out due to its unique combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

benzyl 3-(1H-indole-3-carbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(19-13-23-20-11-5-4-10-18(19)20)17-9-6-12-24(14-17)22(26)27-15-16-7-2-1-3-8-16/h1-5,7-8,10-11,13,17,23H,6,9,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGQTAFNOQEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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